molecular formula C19H21FN2O3S B6571597 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-53-4

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571597
CAS No.: 946336-53-4
M. Wt: 376.4 g/mol
InChI Key: AHNRENNJPOGPQJ-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 2-fluorobenzamide moiety at position 4. Its structure combines sulfonamide and benzamide functionalities, which are common in bioactive compounds targeting nuclear receptors (e.g., RORγ) or enzymes. The propane-1-sulfonyl group enhances solubility and metabolic stability compared to aryl sulfonamides, while the 2-fluoro substitution on the benzamide may influence binding affinity and selectivity .

Properties

IUPAC Name

2-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-5-6-14-13-15(9-10-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNRENNJPOGPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on their modifications: sulfonyl-substituted tetrahydroquinolines, fluorinated benzamides, and ROR-targeting inverse agonists. Key comparisons are detailed below:

Sulfonyl-Substituted Tetrahydroquinolines

Compounds with sulfonyl groups on the tetrahydroquinoline scaffold exhibit varied biological activities depending on substituent positioning and electronic properties.

Compound Name / ID Sulfonyl Group Substituents on Benzamide Activity (IC50/EC50) Target Source
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Propane-1-sulfonyl 2-fluoro Not reported Presumed RORγ N/A
2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 4-fluorophenyl sulfonyl 2,4-difluoro <1 µM (IC50) RORγ
2-chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-fluorophenyl sulfonyl 2-chloro, 6-fluoro <15 µM (IC50) RORγ

Key Observations :

  • Fluorine substitutions at the 2-position (main compound) vs. 2,4-difluoro or 2-chloro-6-fluoro () suggest trade-offs between steric bulk and electronic effects. Chlorine’s larger size may hinder binding, explaining the higher IC50 in the 2-chloro analog .
Fluorinated Benzamides

Fluorinated benzamides are prevalent in kinase inhibitors and nuclear receptor modulators.

Compound Name / ID Core Structure Fluorine Position Activity Target Source
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Tetrahydroquinoline 2-fluoro Not reported Presumed RORγ N/A
(S)-2-fluoro-N-(3-methyl-1-(m-tolylsulfonyl)-...-benzamide Pyrido-oxazine 2-fluoro 6 nM (EC50) RORγ
5-fluoro-N-(2-methylquinolin-6-yl)-...-benzamide (Patent) Quinoline-triazolo-pyridine 5-fluoro Not reported Kinase?

Key Observations :

  • The 2-fluoro substitution in the main compound aligns with high-potency RORγ modulators (e.g., the pyrido-oxazine derivative in with EC50 = 6 nM). Fluorine’s electronegativity may stabilize receptor-ligand interactions .
  • Fluorine position matters: 5-fluoro in the patent compound () targets a different scaffold (quinoline-triazolo-pyridine), likely for kinase inhibition, highlighting the role of core structure in target specificity .
ROR-Targeting Inverse Agonists

RORγ/α inverse agonists often share tetrahydroquinoline or benzamide motifs.

Compound Name / ID Structure Activity (IC50/EC50) Selectivity Source
SR1078 Tetrahydroquinoline sulfonamide 1–3 µM (RORα/γ) Dual RORα/γ
SR1555 Tetrahydroquinoline sulfonamide 1.5 µM (RORγ) RORγ-selective
Main Compound Tetrahydroquinoline sulfonamide Not reported Presumed RORγ N/A

Key Observations :

  • The main compound’s propane-1-sulfonyl group differs from SR1078/SR1555’s aryl sulfonamides. Propane sulfonyl’s aliphatic chain may reduce off-target interactions compared to aromatic groups, enhancing selectivity .
  • SR1555’s RORγ selectivity (IC50 = 1.5 µM) suggests that substituent optimization (e.g., fluorination) in the main compound could further improve potency .

Biological Activity

The compound 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fluorine atom and a sulfonyl group attached to a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The chemical formula is C18H22FN2O4SC_{18}H_{22}FN_{2}O_{4}S, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is primarily attributed to its interaction with specific biological targets:

  • Ion Channels : The compound has been identified as a potential antagonist for the TRPM8 ion channel, which plays a crucial role in pain perception and sensory disorders. This suggests its use in managing conditions such as chronic pain and neuropathic pain syndromes.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, related sulfonamide derivatives have shown activity against xanthine oxidase and other kinases .

Biological Activity Data

Table 1 summarizes the biological activities associated with structurally similar compounds:

Compound NameStructureBiological Activity
4-fluoro-N-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideC18H21FN2O4S2TRPM8 antagonist
3-chloro-4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamideC18H20ClFN2O4S2Antimicrobial properties
4-fluoro-N-(1-(propane-sulfonyl)-isoquinolin)C17H19FN2O3SAntinociceptive effects

Study 1: TRPM8 Antagonism

A study investigated the efficacy of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide as a TRPM8 antagonist. The results indicated significant inhibition of TRPM8-mediated calcium influx in vitro. This suggests potential applications in treating conditions related to cold sensation and chronic pain.

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of related sulfonamide compounds. It was found that modifications in the sulfonamide group enhanced antibacterial efficacy against various pathogens. This highlights the potential for developing new antibiotics based on this compound's structure .

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